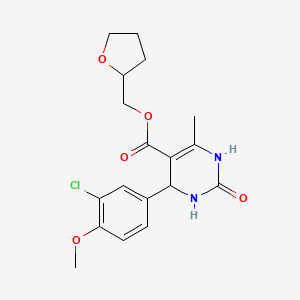

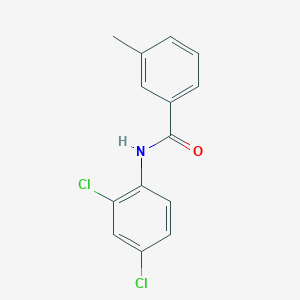

![molecular formula C23H24N2O5S2 B5503236 5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)

5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives generally involves the condensation of rhodanine with aldehydes or ketones in the presence of catalysts, such as anhydrous zinc chloride, under reflux conditions. A specific synthesis approach for closely related molecules involves the refluxation of intermediary compounds with thioglycolic acid and anhydrous zinc chloride in ethanol, suggesting a similar synthetic pathway could be applicable (Patel et al., 2010).

Molecular Structure Analysis

The structural analysis of thiazolidin-4-one derivatives reveals a preference for non-planar configurations, with significant dihedral angles between aromatic rings and the thiazolidinone core. This non-planarity influences the molecule's interaction with biological targets and its overall chemical reactivity. The molecular structure is often confirmed through spectral methods, including NMR, IR, and UV spectra, which would be essential in elucidating the specific structural details of our compound of interest (Sydorenko et al., 2022).

Chemical Reactions and Properties

Thiazolidin-4-ones engage in a variety of chemical reactions, predominantly nucleophilic substitutions and Knoevenagel condensations, enabling the synthesis of a wide range of derivatives with diverse biological activities. The presence of ether and methoxy groups in the molecule may influence its reactivity, potentially offering sites for further chemical modifications (Dattatraya & Devanand, 2015).

Physical Properties Analysis

The physical properties of thiazolidin-4-one derivatives, such as solubility and melting point, are crucial for their application in drug design and synthesis. These properties are influenced by the molecule's structural features, including the substituents on the thiazolidinone ring and the overall molecular geometry. Analysis of similar compounds through crystallography and solubility studies provides insight into how these structural elements affect the physical properties of the molecule (Kosma et al., 2012).

Chemical Properties Analysis

The chemical properties of thiazolidin-4-ones, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the functional groups present in the molecule. The ether and methoxy groups may enhance the molecule's nucleophilicity, while the thioxo group could affect its electrophilic characteristics. Detailed studies on related molecules highlight the role of these functional groups in determining the chemical behavior and potential biological activity of thiazolidin-4-one derivatives (Gzella et al., 2014).

Wissenschaftliche Forschungsanwendungen

Biochemical Hallmarks in Tyrosine Hydroxylase Deficiency

The compound 5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one does not directly appear in the literature. However, research into related compounds, such as methoxybenzylidene derivatives, provides insights into biochemical processes and diagnostic strategies. For instance, studies on tyrosine hydroxylase deficiency highlight the importance of understanding the biochemical pathways involving methoxybenzylidene derivatives. These pathways play a role in diagnosing and treating neurometabolic disorders, underscoring the potential research applications of such compounds in developing therapeutic strategies (Bräutigam et al., 1998).

Photoallergic Contact Dermatitis

Research into methoxybenzylidene compounds also extends to understanding photoallergic reactions. A study on photoallergic contact dermatitis due to combined UVB and UVA absorber sensitization, involving methoxybenzylidene camphor and other related compounds, sheds light on the mechanisms of photoallergic reactions and the need for careful selection of UV filters in consumer products. This highlights the importance of researching methoxybenzylidene derivatives for developing safer cosmetic and pharmaceutical products (Schmidt et al., 1998).

Methemoglobinemia and Local Anesthetics

Another area of research is the study of methemoglobinemia, a condition associated with the use of local anesthetics like benzocaine, a methoxybenzylidene derivative. Understanding the metabolic pathways and the potential risks of using such compounds in medical procedures can lead to improved safety protocols and treatment options. This research is crucial for developing guidelines for the safe use of local anesthetics in clinical settings (Kuschner et al., 2000).

Parabens and Human Exposure

Investigations into parabens, which share structural similarities with methoxybenzylidene derivatives, provide insights into human exposure and potential health risks. Studies on the occurrence of parabens in human urine suggest that methoxybenzylidene derivatives could also be of concern regarding human exposure and health effects. This area of research is crucial for assessing the safety of these compounds in consumer products (Zhang et al., 2020).

Eigenschaften

IUPAC Name |

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S2/c1-5-29-17-9-7-15(11-19(17)27-3)13-21-22(26)25(23(31)32-21)24-14-16-8-10-18(30-6-2)20(12-16)28-4/h7-14H,5-6H2,1-4H3/b21-13-,24-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKUFXXXIVTUBZ-HWENWYDHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC(=C(C=C3)OCC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC(=C(C=C3)OCC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

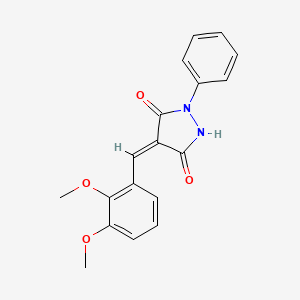

![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)

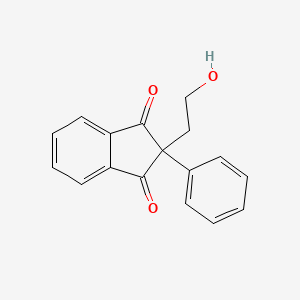

![[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5503164.png)

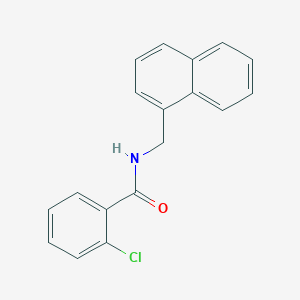

![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5503182.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)

![2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide](/img/structure/B5503218.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)

![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)